

Application Note: Gas Chromatography Analysis of Ammonium Nonanoate Residues

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Compound of Interest

Compound Name: Ammonium nonanoate

Cat. No.: B1288919

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Introduction

Ammonium nonanoate, a broad-spectrum contact herbicide, is increasingly utilized in agriculture and land management.^{[1][2]} Its active ingredient, nonanoic acid (also known as pelargonic acid), is a naturally occurring fatty acid.^{[1][2]} Monitoring its residues in environmental matrices such as soil and plant tissues is crucial for regulatory compliance and environmental safety assessment. This application note provides a detailed protocol for the quantitative analysis of **ammonium nonanoate** residues, by converting it to nonanoic acid and its subsequent derivatization, using gas chromatography-mass spectrometry (GC-MS).

The analytical challenge in GC analysis of nonanoic acid lies in its low volatility. To overcome this, a derivatization step is employed to convert the nonanoic acid into a more volatile ester, typically a fatty acid methyl ester (FAME), which is amenable to GC analysis.^[1] This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by derivatization and GC-MS analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

This protocol is adaptable for both soil and plant matrices.

a. Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for dSPE cleanup

b. Extraction Procedure:

- Weigh 10 g of homogenized soil or plant sample into a 50 mL centrifuge tube.
- For dry samples like soil, add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer 6 mL of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO_4 , 300 mg PSA, and 300 mg C18.

- Vortex the dSPE tube for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is ready for derivatization.

Derivatization to Nonanoic Acid Methyl Ester

a. Reagents:

- Boron trifluoride-methanol ($\text{BF}_3\text{-MeOH}$) solution (14% w/v)
- n-Heptane, GC grade
- Saturated sodium chloride solution

b. Procedure:

- Transfer 1 mL of the cleaned-up extract into a glass reaction vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C .
- Add 1 mL of 14% $\text{BF}_3\text{-MeOH}$ solution to the dried residue.
- Seal the vial and heat at 60°C for 10 minutes in a heating block or water bath.
- Cool the vial to room temperature.
- Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.
- Vortex for 1 minute and allow the layers to separate.
- Carefully transfer the upper n-heptane layer, containing the nonanoic acid methyl ester, into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

a. Instrumentation and Conditions:

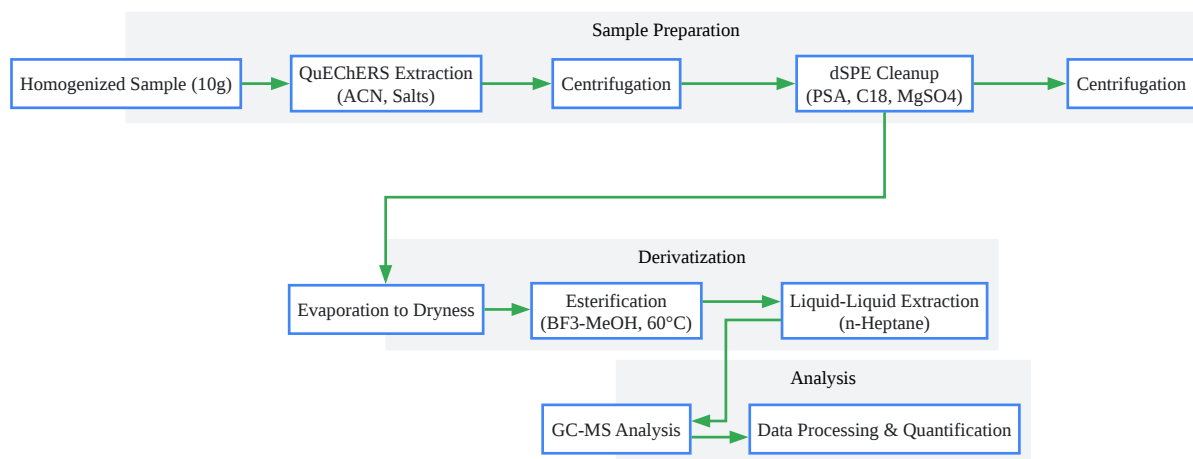
| Parameter | Setting |
|-------------------|--|
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 50°C, hold for 1 minRamp to 150°C at 25°C/minRamp to 250°C at 10°C/min, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitative Ion | m/z 74 |
| Qualitative Ions | m/z 87, 143 |

Data Presentation

A summary of the method performance parameters for the analysis of nonanoic acid residues is presented in the table below.

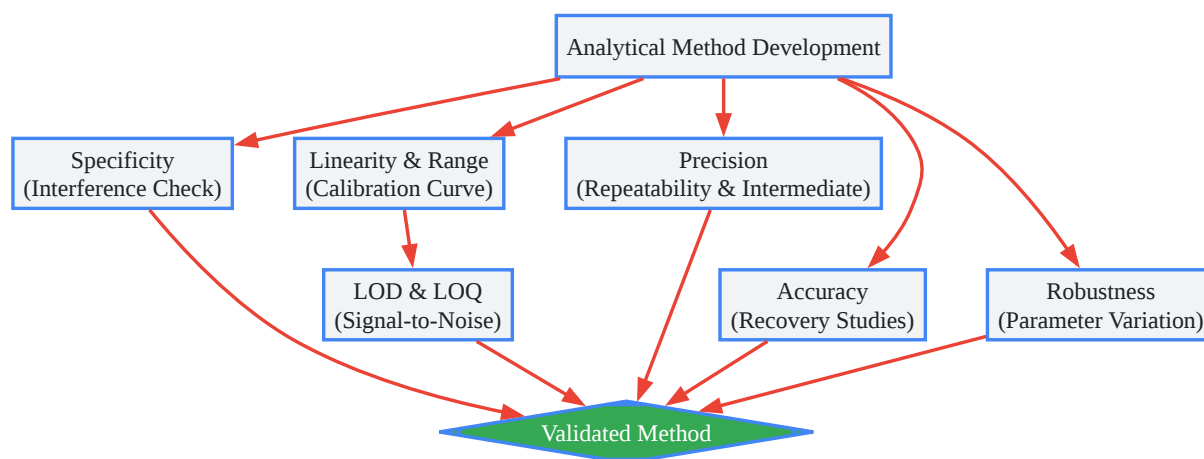
| Parameter | Result |
|---|---|
| Linearity (R^2) | 0.992 - 0.996[1] |
| Precision (RSD%) | 1.32 - 7.69%[1] |
| Accuracy (Recovery) | 79% - 129% in spiked soil samples[1] |
| Limit of Quantification (LOQ) | 0.05 $\mu\text{g/g}$ [3] |
| Retention Time (RT) of Nonanoic Acid Methyl Ester | Approximately 8.5 - 9.5 minutes (dependent on specific GC conditions) |

Visualizations



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Caption: Experimental workflow for the analysis of **ammonium nonanoate** residues.



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Caption: Logical pathway for analytical method validation.

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